molecular formula C10H10F3NO2 B15238210 Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate

Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate

Cat. No.: B15238210
M. Wt: 233.19 g/mol
InChI Key: QQFMMOBTPMHBNL-SSDOTTSWSA-N
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Description

Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate is a chiral β-amino acid ester featuring a trifluorinated phenyl ring at the 2,3,4-positions. Such compounds are critical intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators. The trifluorinated aromatic system enhances metabolic stability and influences electronic properties, making it valuable for drug design .

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate

InChI

InChI=1S/C10H10F3NO2/c1-16-8(15)4-7(14)5-2-3-6(11)10(13)9(5)12/h2-3,7H,4,14H2,1H3/t7-/m1/s1

InChI Key

QQFMMOBTPMHBNL-SSDOTTSWSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=C(C(=C(C=C1)F)F)F)N

Canonical SMILES

COC(=O)CC(C1=C(C(=C(C=C1)F)F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate typically involves the use of trifluoromethylation reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale trifluoromethylation processes. These processes often utilize specialized reagents and catalysts to ensure high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl (3R)-3-amino-3-(2,3,4-trifluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s activity by enhancing its binding affinity to target proteins and enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares key analogs based on substituent patterns, molecular weight, and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-F C₁₀H₁₁FNO₂·HCl 231.67 (free base: ~195.2) 1217792-89-6 Single fluorine; lower steric hindrance, moderate electron-withdrawing effects
Methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate 2-CF₃ C₁₁H₁₀F₃NO₂ 247.2 1228550-48-8 Strong electron-withdrawing CF₃ group; increased lipophilicity
Methyl (3R)-3-amino-3-(3-chlorophenyl)propanoate 3-Cl C₁₀H₁₂ClNO₂ 213.66 905991-90-4 Chlorine substituent; larger atomic radius, polarizable halogen
Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate 3-OH C₁₀H₁₃NO₃ 195.22 225517-74-8 Hydroxyl group enables hydrogen bonding; higher solubility in polar solvents
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride 2,4-F; ethyl ester C₁₁H₁₄ClF₂NO₂ 265.69 Not provided Difluoro substitution; ethyl ester increases lipophilicity vs. methyl

Key Insights from Structural Differences

Electron Effects: Fluorine vs. Trifluoromethyl: The 2,3,4-trifluorophenyl group in the target compound provides strong electron-withdrawing effects across three positions, enhancing electrophilic reactivity compared to mono- or di-fluorinated analogs (e.g., 4-F or 2,4-F derivatives) . The trifluoromethyl group in [2-CF₃] analogs introduces even greater electronegativity but occupies a single position . Chlorine vs. Hydroxyl: Chlorine (3-Cl) increases molecular weight and polarizability, while the hydroxyl group (3-OH) improves aqueous solubility but reduces metabolic stability .

Steric and Lipophilic Considerations: The trifluorinated phenyl ring in the target compound likely imposes moderate steric hindrance, balancing reactivity and binding affinity. In contrast, the bulky trifluoromethyl group (2-CF₃) may hinder rotational freedom .

Synthetic Routes :

  • Analogs like the 2-CF₃ derivative are synthesized via nucleophilic substitution or coupling reactions, similar to methods described in (e.g., acid-catalyzed esterification and hydrolysis) .
  • Hydroxyl-containing derivatives may require protective group strategies to prevent undesired side reactions .

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